UMK57's Dual CENP-Ei/MCAK Enhancer Activity Contrasts with Selective CENP-E Inhibitors PF-2771 and Syntelin
UMK57 is characterized as a CENP-E inhibitor (CENP-Ei) and an MCAK enhancer, a unique dual activity not shared by selective CENP-E inhibitors [1][2]. In contrast, PF-2771 acts as a potent, selective, and non-competitive CENP-E inhibitor with no effect on MCAK (0% inhibition at 1 or 10 µM) , and Syntelin is a selective CENP-E inhibitor [3]. The combination of MCAK enhancement with CENP-E inhibition in UMK57 leads to a net destabilization of k-MT attachments, a distinct functional outcome compared to the pure CENP-E inhibition achieved by PF-2771 or Syntelin [1].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | CENP-E inhibitor and MCAK enhancer (dual activity) |
| Comparator Or Baseline | PF-2771: Potent and selective CENP-E inhibitor (no MCAK activity); Syntelin: Selective CENP-E inhibitor |
| Quantified Difference | UMK57 possesses dual CENP-Ei/MCAK-enhancer activity; PF-2771 exhibits 0% inhibition of MCAK at up to 10 µM . No direct MCAK enhancement is reported for Syntelin [3]. |
| Conditions | Biochemical assays and functional cellular studies as reported in primary literature and vendor technical documents. |
Why This Matters
Procurement of UMK57 over selective CENP-E inhibitors is essential for studies requiring the simultaneous modulation of both CENP-E and MCAK, a specific combination that yields a unique destabilizing effect on kinetochore-microtubule attachments.
- [1] Orr, B., et al. (2016). Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells. Cell Reports, 17(7), 1755–1763. DOI: 10.1016/j.celrep.2016.10.030 View Source
- [2] TargetMol. (n.d.). UMK57 Product Information. T29059. View Source
- [3] MedChemExpress. (n.d.). Syntelin Product Information. View Source
